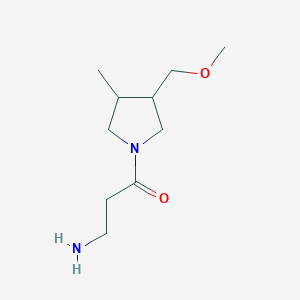

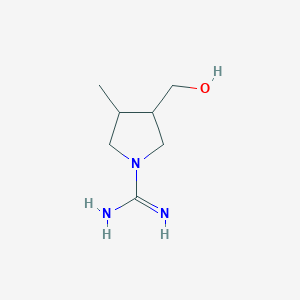

![molecular formula C9H12ClN3O2 B1480061 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid CAS No. 2091575-07-2](/img/structure/B1480061.png)

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid

説明

“3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid” is a chemical compound. It has a molecular formula of C7H10ClN5 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations .科学的研究の応用

Synthesis of Heterocyclic Compounds Research has been conducted on the synthesis of new pyridazinones, imines, and pyrazines, demonstrating the versatility of chloro-dihydroimidazopyrazin derivatives in creating structurally diverse libraries of compounds. These synthetic strategies are crucial for developing novel molecules with potential therapeutic applications (Sayed, Khalil, Ahmed, & Raslan, 2002).

Development of Disperse Dyes Studies have shown that certain chloro-dihydroimidazopyrazin derivatives can be applied to polyester fibers as disperse dyes, indicating their utility in the textile industry. This application explores the coloration properties and fastness of these compounds, suggesting their potential for commercial dyeing processes (Rangnekar, 2007).

Generation of Structurally Diverse Libraries The ability to generate a structurally diverse library of compounds through alkylation and ring closure reactions using chloro-dihydroimidazopyrazin derivatives underscores their importance in drug discovery and development. Such research facilitates the exploration of new biological activities and pharmacological targets (Roman, 2013).

Antimicrobial Activity Studies The synthesis and evaluation of new imidazolyl acetic acid derivatives, including those related to chloro-dihydroimidazopyrazin structures, for anti-inflammatory and analgesic activities demonstrate the potential for developing new therapeutic agents. These compounds have shown considerable activity against various bacteria, yeast, and fungi, highlighting their potential in antimicrobial research (Khalifa & Abdelbaky, 2008).

Fluorescent Sensors for Metal Ions Research into the development of fluorescent sensors based on pyrazoline derivatives for the detection of metal ions, such as zinc, showcases the application of chloro-dihydroimidazopyrazin derivatives in analytical chemistry. These sensors offer high selectivity and low detection limits, making them useful tools for environmental monitoring and bioanalytical assays (Gong, Zhao, Liu, & Lv, 2011).

将来の方向性

作用機序

Target of Action

The primary target of 3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .

Mode of Action

This compound interacts with its targets through a chemiluminescent reaction . It forms a reversible adduct with the superoxide anion, which then irreversibly decays to produce cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .

Biochemical Pathways

The compound’s interaction with superoxide anions and singlet oxygen can affect various biochemical pathways. These pathways are primarily associated with oxidative stress, inflammation, and cell death . The exact downstream effects depend on the specific biological context, including the types of cells involved and their physiological state .

Pharmacokinetics

Its solubility in water, dmso, and dmf suggests that it may have good bioavailability

Result of Action

The chemiluminescent reaction of this compound with superoxide anions and singlet oxygen can be used to detect these reactive oxygen species . This makes the compound a valuable tool for studying cellular processes involving oxidative stress . Its most notable application is in the study of leukocyte function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its chemiluminescent reaction is pH-dependent, occurring optimally at pH 5-6.5 . Additionally, it should be stored at -20ºC in the dark to maintain its stability .

生化学分析

Biochemical Properties

3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines. The interaction between this compound and xanthine oxidase results in the generation of reactive oxygen species, which can be detected through chemiluminescence . Additionally, this compound has been shown to interact with superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . These interactions highlight the compound’s role in oxidative stress and redox biology.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . Furthermore, this compound affects gene expression by upregulating the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . In terms of cellular metabolism, the compound has been observed to increase the production of adenosine triphosphate (ATP), the primary energy currency of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of xanthine oxidase, inhibiting its activity and leading to the accumulation of xanthine and hypoxanthine . This inhibition results in the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components. Additionally, this compound activates the NF-κB signaling pathway by binding to the inhibitor of kappa B kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein . This activation results in the translocation of NF-κB to the nucleus, where it regulates the expression of target genes involved in inflammation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with a half-life of approximately 24 hours . Prolonged exposure to the compound can lead to its degradation and the formation of reactive intermediates, which can have adverse effects on cellular function . In vitro studies have demonstrated that the compound’s effects on cell signaling pathways and gene expression are time-dependent, with maximal activation observed within the first 6 hours of exposure . In vivo studies have also shown that the compound’s effects on cellular metabolism and oxidative stress are sustained over a period of 48 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects by enhancing antioxidant defense mechanisms and reducing oxidative stress . At high doses, the compound can induce toxic effects, including liver and kidney damage, due to the excessive generation of reactive oxygen species . Threshold effects have been observed, with a dose of 10 mg/kg body weight being the maximum tolerated dose in rodents . Beyond this threshold, the compound’s toxic effects outweigh its beneficial effects, leading to significant cellular and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine metabolism pathway. The compound interacts with enzymes such as xanthine oxidase and superoxide dismutase, influencing the production and detoxification of reactive oxygen species . Additionally, the compound affects metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance . For instance, the compound has been shown to increase the activity of glucose-6-phosphate dehydrogenase, an enzyme involved in the pentose phosphate pathway, thereby enhancing the production of nicotinamide adenine dinucleotide phosphate (NADPH), a critical cofactor for antioxidant defense .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through the action of organic anion transporters, which facilitate its entry into the cytoplasm . Once inside the cell, the compound binds to intracellular proteins, such as albumin and glutathione, which help to stabilize and transport it to various cellular compartments . The compound’s distribution within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes . Studies have shown that the compound accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox regulation and energy metabolism . Additionally, the compound has been observed to localize to the mitochondria, where it influences mitochondrial function and oxidative phosphorylation . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . For instance, the compound contains a mitochondrial targeting sequence that facilitates its import into the mitochondria, where it exerts its effects on cellular respiration and energy production .

特性

IUPAC Name |

3-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c10-7-5-11-8-6-12(2-1-9(14)15)3-4-13(7)8/h5H,1-4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYFTAILOMFNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=C2Cl)CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

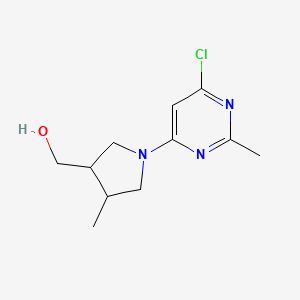

![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)

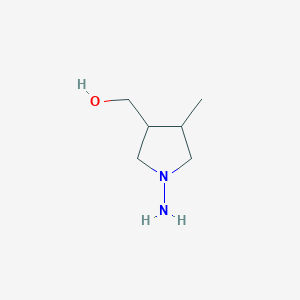

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1479979.png)

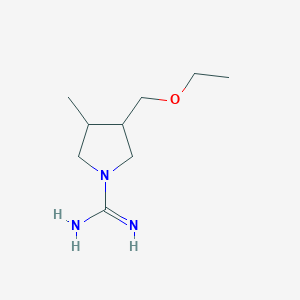

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479981.png)

![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)

![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479983.png)